(1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of 1,2-dimethylpyrrolidine with formaldehyde and hydrogen chloride to form the dihydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
(1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
(1,2-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride can be compared with similar compounds such as:
1-(1,3-Dimethylpyrrolidin-3-yl)methanamine: This compound has a similar structure but differs in the position of the methyl groups.
(1,2-Dimethylpyrrolidin-3-yl)methanamine: The base form without the dihydrochloride salt.
Eigenschaften
Molekularformel |
C7H18Cl2N2 |
---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
(1,2-dimethylpyrrolidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-7(5-8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChI-Schlüssel |
PRBSJPLUXYUMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.